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3-(2-Bromobenzyl)pyrrolidine

Cat. No.: B12445389
M. Wt: 240.14 g/mol
InChI Key: GZSZDYKDXCNFQZ-UHFFFAOYSA-N
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Description

3-(2-Bromobenzyl)pyrrolidine (CAS 1158764-51-2) is a high-value chemical building block featuring a pyrrolidine scaffold substituted with a 2-bromobenzyl group. Its molecular formula is C 11 H 14 BrN, and it has a molecular weight of 240.14 g/mol . The pyrrolidine ring is a privileged saturated scaffold in medicinal chemistry, highly valued for its sp 3 -hybridization and non-planar structure, which allows for extensive three-dimensional exploration of pharmacophore space . This five-membered nitrogen heterocycle is a common feature in U.S. FDA-approved drugs and numerous bioactive compounds, particularly those targeting the central nervous system . The 2-bromobenzyl substituent is a key functional handle for further synthetic elaboration. The bromine atom is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is primarily used in research and development as a versatile intermediate for constructing novel molecules. Researchers utilize it in the synthesis of potential therapeutics, including investigations into anticonvulsant and antinociceptive agents, where pyrrolidine-based structures have shown significant promise . As a versatile intermediate, it is designed for the creation of hybrid molecules that integrate multiple pharmacophores on a single chemical scaffold, a leading paradigm in the discovery of new bioactive compounds . Handling and Safety: This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrN B12445389 3-(2-Bromobenzyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2

InChI Key

GZSZDYKDXCNFQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=CC=C2Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Bromobenzyl Pyrrolidine and Its Enantiomers

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core and Bromobenzyl Attachment

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses that involves deconstructing a target molecule into simpler, commercially available precursors. scribd.comslideshare.net For 3-(2-Bromobenzyl)pyrrolidine, two primary strategic disconnections are considered to devise plausible synthetic routes.

The most intuitive disconnection (Route A) is the carbon-carbon bond between the pyrrolidine ring at the C3 position and the benzylic carbon. This approach simplifies the molecule into a pyrrolidine-based synthon and a 2-bromobenzyl electrophile. The pyrrolidine synthon could be a nucleophile, such as an enamine or an enolate derived from a protected pyrrolidine, which would react with an electrophilic partner like 2-bromobenzyl bromide.

A second approach (Route B) involves disconnecting the bonds within the pyrrolidine ring itself. This strategy often leads to more convergent syntheses from acyclic precursors. A common disconnection is at the C2-N and C4-C5 bonds, which points towards a [3+2] cycloaddition reaction. In this scenario, the pyrrolidine ring is constructed from a three-atom component (an azomethine ylide) and a two-atom component (an alkene dipolarophile) that already contains the 2-bromobenzyl moiety or a precursor to it.

These disconnections lead to several forward-synthesis strategies, including direct alkylation of a pre-formed pyrrolidine ring or the construction of the ring with the substituent already in place, each offering distinct advantages and challenges regarding stereocontrol.

Enantioselective and Diastereoselective Synthetic Approaches

Achieving high levels of stereocontrol is paramount in modern synthetic chemistry. For this compound, this involves controlling the stereocenter at the C3 position to yield specific enantiomers.

Asymmetric catalysis offers an elegant and atom-economical approach to constructing chiral molecules. Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective synthesis of the pyrrolidine core. researchgate.netnih.gov

One prominent strategy is the organocatalytic asymmetric Michael addition. For instance, the conjugate addition of a nitromethane equivalent to an α,β-unsaturated aldehyde, catalyzed by a chiral diarylprolinol silyl ether, can generate a key intermediate. This intermediate, upon subsequent reduction of the nitro group and reductive amination, cyclizes to form the 3-substituted pyrrolidine ring with high enantioselectivity. researchgate.net

Transition-metal-catalyzed [3+2] cycloaddition reactions are also highly effective. A palladium-catalyzed reaction between trimethylenemethane (TMM) and an imine derived from 2-bromobenzaldehyde, using a chiral phosphoramidite ligand, could directly assemble the pyrrolidine ring. organic-chemistry.org This method constructs the heterocyclic core while simultaneously setting the stereochemistry at the desired position.

Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Evans' oxazolidinone auxiliaries are a classic example. wikipedia.org A plausible route would involve acylating a chiral oxazolidinone with a suitable carboxylic acid derivative to form an N-acyloxazolidinone. Deprotonation of this intermediate would generate a chiral enolate, which could then undergo a highly diastereoselective alkylation with 2-bromobenzyl bromide. Subsequent removal of the chiral auxiliary would furnish the enantiopure 3-(2-bromobenzyl) substituted precursor, which can then be converted to the target pyrrolidine.

Another approach utilizes sulfinamide chiral auxiliaries. Condensation of a chiral tert-butanesulfinamide with a suitable ketone can form a chiral N-sulfinyl imine, which can guide the diastereoselective addition of a nucleophile, ultimately leading to the formation of the desired stereocenter before or during ring formation. acs.org

Diastereoselective strategies rely on existing stereocenters within a molecule to control the formation of new ones. An acyclic precursor containing a stereocenter, for example, derived from a natural amino acid like glutamic acid, can be elaborated and then cyclized. The stereochemistry of the final pyrrolidine ring would be dictated by the stereocenter present in the starting material.

Intramolecular cyclization is a powerful diastereoselective method. For example, an N-allyl-aminoester containing a chiral center could undergo a diastereoselective intramolecular Michael addition or a reductive amination cyclization. researchgate.net The facial selectivity of the ring closure would be biased by the existing stereocenter, leading to a diastereomerically enriched product. Lewis acid catalysis, such as with Ytterbium (III) triflate, can be employed to promote such cyclizations with high diastereoselectivity. organic-chemistry.org

When a racemic mixture is synthesized, resolution techniques can be employed to separate the enantiomers. Kinetic resolution is a common method where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. whiterose.ac.uk

Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol or amine precursor of this compound. whiterose.ac.ukmdpi.com For example, the racemic amine could be treated with an acyl donor in the presence of a lipase like Candida antarctica lipase B (CALB), resulting in the acylation of one enantiomer while the other remains unchanged, allowing for their separation. Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Optimization of Reaction Conditions for Yield, Selectivity, and Atom Economy

Optimizing reaction conditions is crucial for developing a synthetic route that is efficient, cost-effective, and scalable. Key parameters that are systematically varied include catalyst, solvent, temperature, and reactant concentrations. The goal is to maximize chemical yield and stereoselectivity (both diastereomeric ratio and enantiomeric excess) while adhering to the principles of green chemistry, such as maximizing atom economy.

For instance, in an asymmetric catalytic reaction, screening a library of chiral ligands is often the first step to identify the one that provides the highest enantioselectivity. Subsequently, the solvent is varied, as it can significantly influence both reactivity and selectivity. Temperature is another critical parameter; lower temperatures often lead to higher selectivity but may require longer reaction times. Catalyst loading is also optimized to use the minimum amount necessary to achieve efficient conversion, thereby reducing costs.

The following table illustrates a typical optimization process for a hypothetical asymmetric alkylation to produce this compound.

EntryParameter VariedConditionYield (%)Enantiomeric Excess (ee, %)Comments
1LigandLigand A7560Initial screening.
2Ligand B8291Improved enantioselectivity.
3Ligand C6585Lower yield and selectivity.
4Solvent (with Ligand B)Toluene8291Baseline solvent.
5DCM8588Slightly higher yield, lower ee.
6THF8895Optimal solvent for both yield and ee.
7Temperature (with Ligand B in THF)0 °C8895Baseline temperature.
8-20 °C86>99Excellent enantioselectivity.

This systematic optimization process ensures that the final synthetic protocol is robust, efficient, and produces the target compound with the desired purity and stereochemistry.

Novel Synthetic Routes and Comparative Analysis of Existing Methodologies

The synthesis of this compound and its enantiomerically pure forms can be approached through several strategic disconnections. These generally fall into two main categories: the formation of the pyrrolidine ring with the benzyl (B1604629) substituent already in place or the introduction of the 2-bromobenzyl group onto a pre-existing pyrrolidine scaffold. Recent research has focused on developing more efficient, stereoselective, and scalable methods.

A common and established method for the synthesis of 3-substituted pyrrolidines involves the alkylation of a suitable pyrrolidine precursor. For instance, a general approach could involve the alkylation of a protected pyrrolidine-3-acetic acid ester derivative with 2-bromobenzyl bromide. This strategy, while straightforward, may require multiple steps including protection and deprotection of the pyrrolidine nitrogen and the carboxylic acid functionality.

More contemporary approaches have explored transition metal-catalyzed reactions to construct the C-C bond between the pyrrolidine ring and the benzyl group with greater efficiency and control. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool in organic synthesis. One can envision a Heck-type reaction between a protected 3-pyrroline and 2-bromobenzyl bromide or a Suzuki-type coupling of a 3-halopyrrolidine derivative with a 2-bromobenzylboronic acid derivative.

A particularly innovative approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method offers a direct route to 3-aryl pyrrolidines from readily available starting materials. The reaction proceeds by the addition of an aryl halide across the double bond of the pyrroline, driven by a palladium catalyst. While specific examples for this compound are not extensively documented in peer-reviewed literature, the general applicability of this method to a wide range of aryl halides suggests its potential for this specific synthesis.

For the enantioselective synthesis of this compound, several strategies can be employed. One approach is the use of a chiral auxiliary on the pyrrolidine ring to direct the stereochemical outcome of the alkylation or coupling reaction. Alternatively, asymmetric catalysis can be utilized. For example, enantioselective palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl bromides have been developed for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines and could potentially be adapted for 3-substituted analogues. Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines offers a promising avenue to access chiral C3-alkylated pyrrolidines.

A comparative analysis of these methodologies reveals a trade-off between classical, well-established routes and modern, more efficient but potentially more complex catalytic systems. The choice of synthetic route will often depend on factors such as the desired scale of the synthesis, the required enantiopurity, and the availability of starting materials and catalysts.

Synthetic StrategyKey TransformationPotential AdvantagesPotential Disadvantages
Alkylation of Pyrrolidine Precursors Nucleophilic substitutionWell-established chemistry, readily available starting materials.Multiple protection/deprotection steps may be required, potential for racemization.
Palladium-Catalyzed Cross-Coupling Suzuki, Heck, or similar reactionsHigh efficiency, good functional group tolerance.Requires synthesis of organometallic reagents, catalyst cost and sensitivity.
Palladium-Catalyzed Hydroarylation Addition of aryl halide across a C=C bondAtom-economical, direct C-H functionalization.Substrate scope and regioselectivity can be challenging, may require specific catalyst systems.
Enantioselective Catalysis Asymmetric carboamination or hydroalkylationDirect access to enantiomerically pure products.Catalyst development can be complex and expensive, optimization of reaction conditions is often necessary.

Detailed Research Findings:

While a specific, detailed synthesis of this compound is not widely reported in publicly available literature, a United States Patent (US11286249B2) describes a closely related synthesis of tert-butyl (3R)-3-[1-[(3-bromophenyl)methyl]-2-methoxy-2-oxo-ethyl]pyrrolidine-1-carboxylate. This procedure involves the alkylation of the lithium enolate of tert-butyl (3R)-3-(2-methoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate with 3-bromobenzyl bromide. This example highlights the feasibility of the alkylation approach for introducing a bromobenzyl moiety at the 3-position of a pyrrolidine ring.

Reactant 1Reactant 2BaseSolventTemperatureProduct
tert-butyl (3R)-3-(2-methoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate3-bromobenzyl bromideLithium bis(trimethylsilyl)amideTetrahydrofuran-78 °C to room temperaturetert-butyl (3R)-3-[1-[(3-bromophenyl)methyl]-2-methoxy-2-oxo-ethyl]pyrrolidine-1-carboxylate

This patented procedure, while for a more complex analogue and the 3-bromo isomer, provides a strong foundation for the development of a synthetic route to this compound. A similar strategy could be envisioned starting from a simpler pyrrolidine-3-carboxylate derivative and using 2-bromobenzyl bromide as the alkylating agent. Subsequent hydrolysis and decarboxylation would then yield the desired target compound.

Chemical Transformations and Derivatization Strategies of 3 2 Bromobenzyl Pyrrolidine

Cross-Coupling Reactions at the C(aryl)-Br Position

The presence of a bromine atom on the benzene ring of 3-(2-bromobenzyl)pyrrolidine provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the introduction of a wide array of substituents onto the aromatic core.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are extensively used to forge new carbon-carbon bonds at the aryl bromide position of molecules like this compound.

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides is well-established nih.govyonedalabs.comnih.govtcichemicals.comlibretexts.org. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent, are crucial for achieving high yields and can be optimized for specific substrates nih.govyonedalabs.comnih.gov.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table represents general conditions for Suzuki-Miyaura reactions of aryl bromides and is not specific to this compound due to a lack of specific literature data.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O90-100
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80-90

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base semanticscholar.orgorganic-chemistry.orgnih.govscirp.orgscirp.org. The resulting alkynyl-substituted derivatives are valuable intermediates for further transformations.

The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond between the aryl group and one of the sp²-hybridized carbons of the alkene organic-chemistry.orgfortunejournals.comthieme-connect.debeilstein-journals.orgrug.nl. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The choice of alkene partner allows for the introduction of various vinyl groups onto the aromatic ring of this compound.

Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines wikipedia.orgrhhz.netnih.govatlanchimpharma.comacsgcipr.orgresearchgate.net. This reaction would allow for the introduction of primary or secondary amines, as well as anilines and other nitrogen-containing heterocycles, at the 2-position of the benzyl (B1604629) group in this compound. The selection of the appropriate palladium catalyst and ligand system is critical for the success of this transformation, with various generations of catalysts developed to accommodate a broad substrate scope wikipedia.org. Similarly, analogous palladium-catalyzed methods exist for the formation of carbon-oxygen bonds, enabling the synthesis of aryl ethers.

Table 2: General Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides Note: This table represents general catalyst systems for Buchwald-Hartwig amination and is not specific to this compound due to a lack of specific literature data.

Palladium PrecatalystLigandBase
Pd₂(dba)₃BINAPNaOt-Bu
Pd(OAc)₂XPhosK₃PO₄
PdCl₂(dppf)dppfCs₂CO₃

Nickel-Catalyzed and Other Transition Metal-Mediated Couplings

In addition to palladium, nickel catalysts have emerged as a cost-effective and efficient alternative for various cross-coupling reactions of aryl bromides. Nickel-catalyzed Kumada coupling, for instance, utilizes Grignard reagents as the nucleophile to form carbon-carbon bonds organic-chemistry.orgnih.govorganic-chemistry.orgarkat-usa.org. These reactions often exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts, offering a complementary approach to the derivatization of this compound.

Modifications and Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring in this compound is a nucleophilic center that can readily undergo various functionalization reactions.

N-Alkylation and N-Acylation Reactions for Generating Diverse Analogs

N-Alkylation of the pyrrolidine nitrogen can be achieved by reacting this compound with a variety of alkylating agents, such as alkyl halides or sulfonates, in the presence of a base libretexts.orgresearchgate.net. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby modifying the steric and electronic properties of the molecule.

N-Acylation involves the reaction of the pyrrolidine nitrogen with acylating agents like acyl chlorides or anhydrides to form the corresponding amides fortunejournals.comderpharmachemica.comorganic-chemistry.orgsemanticscholar.org. This transformation is a common strategy to introduce carbonyl-containing functionalities, which can serve as handles for further synthetic manipulations or as key structural features in biologically active molecules.

Table 3: Common Reagents for N-Alkylation and N-Acylation of Secondary Amines Note: This table lists general reagents and is not based on specific reactions with this compound due to a lack of specific literature data.

ReactionReagent ClassSpecific Examples
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromide, Ethyl bromoacetate
N-AcylationAcyl ChloridesAcetyl chloride, Benzoyl chloride
N-AcylationAcid AnhydridesAcetic anhydride, Boc anhydride

Formation of N-Heterocyclic Derivatives

The pyrrolidine nitrogen of this compound can also participate in reactions that lead to the formation of new heterocyclic rings. For instance, reaction with appropriate bifunctional electrophiles can lead to the construction of fused or spirocyclic systems. Furthermore, intramolecular reactions involving a functional group introduced at the ortho-position of the benzyl ring via cross-coupling could lead to the formation of novel polycyclic heterocyclic scaffolds researchgate.netnih.govbldpharm.comnih.gov. These strategies open up avenues to complex and diverse molecular architectures with potential applications in various fields of chemistry.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl Ring System

The 2-bromobenzyl substituent on the pyrrolidine ring is amenable to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The bromine atom is an ortho-, para-directing deactivator, while the pyrrolidinemethyl group (an alkyl group) is an ortho-, para-directing activator. The combined effect of these two groups will dictate the regioselectivity of the substitution. The positions ortho and para to the alkyl group are activated, while the positions ortho and para to the bromine are deactivated but still the points of substitution.

Given the structure of this compound, the primary positions for electrophilic attack would be C4 and C6 of the benzyl ring, which are ortho and para to the activating alkyl substituent, respectively. Steric hindrance from the adjacent pyrrolidinemethyl group might influence the ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Cl, Br), using a Lewis acid catalyst like FeCl3 or FeBr3.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

ReactionReagentsMajor Products (Predicted)
NitrationHNO₃, H₂SO₄3-(2-Bromo-4-nitrobenzyl)pyrrolidine
3-(2-Bromo-6-nitrobenzyl)pyrrolidine
BrominationBr₂, FeBr₃3-(2,4-Dibromobenzyl)pyrrolidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(4-Acetyl-2-bromobenzyl)pyrrolidine

Nucleophilic Aromatic Substitution (SNA)

The bromine atom on the benzyl ring can be replaced by various nucleophiles, especially if the ring is activated by electron-withdrawing groups. While the parent molecule is not strongly activated for SNA, reactions can be driven under forcing conditions or through metal-catalyzed cross-coupling reactions.

Classical SNA: Displacement of bromide with strong nucleophiles like alkoxides, amides, or thiolates can be challenging without activating groups (e.g., a nitro group ortho or para to the bromine).

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination offer powerful methods to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. These reactions are highly versatile and tolerate a wide range of functional groups.

ReactionReagentsProduct Type (Predicted)
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)3-(Biphenyl-2-ylmethyl)pyrrolidine derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu)N-Aryl- or N-alkyl-substituted 2-(pyrrolidin-3-ylmethyl)anilines
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)3-(2-(Alkynyl)benzyl)pyrrolidine derivatives

Ring Expansion and Contraction Reactions of the Pyrrolidine Moiety

Modification of the pyrrolidine ring itself can lead to novel heterocyclic scaffolds. Ring expansion to a six-membered piperidine ring or contraction to a four-membered azetidine ring are plausible transformations.

Ring Expansion

A common strategy for the ring expansion of cyclic amines involves a Tiffeneau-Demjanov-type rearrangement. This would require the introduction of a suitable functional group adjacent to the ring nitrogen. For instance, the N-protected this compound could be functionalized at the 2-position. Conversion of a 2-hydroxymethyl group to a leaving group (e.g., a tosylate or mesylate), followed by treatment with a base, could induce a rearrangement to form a piperidine derivative. A similar strategy has been described for the synthesis of 3-substituted piperidines from 2-(methylsulfonyloxymethyl)pyrrolidine derivatives organic-chemistry.org.

Ring Contraction

Ring contraction of pyrrolidines is less common but can be achieved through specific photochemical or rearrangement reactions. For example, photochemical reactions of certain pyridine derivatives can lead to pyrrolidine skeletons through a ring contraction mechanism nih.govnih.gov. While not a direct contraction of a pre-existing pyrrolidine, this highlights a synthetic strategy towards smaller rings. Another theoretical approach could involve oxidative cleavage of the pyrrolidine ring followed by recyclization to form an azetidine.

Synthesis of Structurally Modified Analogs and Libraries for Structure-Activity Relationship (SAR) Studies

The development of a library of analogs based on the this compound scaffold is essential for exploring structure-activity relationships in drug discovery programs. Modifications can be systematically introduced at three key positions: the pyrrolidine ring, the benzyl ring, and the pyrrolidine nitrogen.

Modification of the Benzyl Ring: Using the cross-coupling reactions described in section 3.3, a diverse array of substituents can be introduced at the 2-position of the benzyl ring. This allows for the exploration of the effects of steric and electronic properties of this substituent on biological activity.

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions. For example, alkylation at the C2 or C4 positions could be achieved through the synthesis of appropriately substituted pyrrolidine precursors.

Modification of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine offers a straightforward point for derivatization. N-alkylation, N-acylation, and N-sulfonylation can be readily performed to introduce a variety of functional groups, which can significantly impact the compound's physicochemical properties and biological target interactions.

Illustrative Library Synthesis Scheme:

A parallel synthesis approach could be employed to generate a library of analogs. Starting from a common intermediate, such as N-Boc-3-(2-bromobenzyl)pyrrolidine, various diversification steps can be performed.

StepTransformationReagents and Conditions (Illustrative)Purpose of Diversification
1Suzuki Coupling (Benzyl Ring Modification)A portfolio of boronic acids, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CExplore different aryl and heteroaryl substituents at the 2-position.
2N-DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Unmask the pyrrolidine nitrogen for further functionalization.
3N-Acylation (Pyrrolidine N-Modification)A library of carboxylic acids, HATU, DIPEA, DMFIntroduce a range of amide functionalities.
4Reductive Amination (Pyrrolidine N-Modification)A library of aldehydes/ketones, NaBH(OAc)₃, DCEIntroduce diverse alkyl groups on the nitrogen.

This systematic approach allows for the generation of a focused library of compounds, enabling a thorough investigation of the structure-activity relationships and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles of 3 2 Bromobenzyl Pyrrolidine Derivatives

Rational Design and Synthesis of Analogs for SAR Elucidation

The systematic exploration of SAR for 3-(2-Bromobenzyl)pyrrolidine derivatives begins with the rational design and synthesis of a library of analogs. The goal is to methodically probe the effect of structural modifications on biological activity. The parent molecule offers several key positions for modification: the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the bromine substituent.

Design Strategies:

Modification of the Benzyl Ring: Analogs are designed by altering the position of the bromine atom (e.g., to the 3- or 4-position) or by replacing it with other substituents to probe electronic and steric effects. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) can modulate the electronic properties of the aromatic ring. nih.gov

Alterations to the Pyrrolidine Ring: Modifications may include N-alkylation or N-acylation to explore the role of the nitrogen atom. Furthermore, introducing substituents at other positions on the pyrrolidine ring can provide insights into the spatial requirements of the binding pocket.

Linker Modification: The methylene (B1212753) bridge connecting the two rings can be homologated, rigidified, or replaced with other functional groups to investigate the optimal spatial orientation between the pyrrolidine and bromobenzyl moieties.

Synthetic Approaches: The synthesis of these analogs often employs versatile and established chemical reactions. A common strategy involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes to construct the pyrrolidine core. enamine.netmdpi.com Alternatively, derivatives can be prepared from commercially available precursors like proline or 4-hydroxyproline (B1632879) through multi-step synthetic sequences. mdpi.com For instance, the synthesis of analogs with variations on the benzyl ring can be achieved through the reaction of a suitable pyrrolidine derivative with various substituted benzyl bromides. mdpi.com

A hypothetical series of analogs designed for an initial SAR study is presented below.

Compound IDModification from Parent this compoundRationale for Design
Analog-1Bromine at 3-position of benzyl ringInvestigate positional isomer effects
Analog-2Bromine at 4-position of benzyl ringInvestigate positional isomer effects
Analog-3Replacement of Bromine with ChlorineProbe the effect of halogen size and electronegativity
Analog-4Replacement of Bromine with a Trifluoromethyl groupExplore the impact of a strong electron-withdrawing group
Analog-5N-methylation of the pyrrolidine ringAssess the role of the pyrrolidine nitrogen as a hydrogen bond donor
Analog-6Introduction of a hydroxyl group at the 4-position of the pyrrolidine ringIntroduce a potential hydrogen bonding interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Once biological activity data is obtained for a series of analogs, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive a mathematical correlation between the chemical structure and biological activity. scispace.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. scispace.comimist.ma

The process involves:

Data Set Preparation: A diverse set of synthesized this compound analogs with a wide range of biological activities is selected. This set is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov

Molecular Alignment: All molecules in the dataset are aligned based on a common structural scaffold.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) and additional fields for hydrophobicity, hydrogen bond donors, and acceptors (for CoMSIA) are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a model that correlates the variations in these fields with the observed biological activity (e.g., pIC50). nih.gov

A statistically robust QSAR model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can provide contour maps. derpharmachemica.com These maps visualize regions where specific properties are predicted to enhance or diminish activity. For example, a CoMSIA contour map might indicate that a bulky, electropositive substituent is favored at the 4-position of the benzyl ring, while a hydrogen bond donor is disfavored on the pyrrolidine nitrogen, guiding the design of new, more potent compounds. imist.ma

Compound IDExperimental pIC50Predicted pIC50 (QSAR Model)Key Descriptors
Parent6.56.4LogP: 3.2, TPSA: 12.0
Analog-16.86.7LogP: 3.2, TPSA: 12.0
Analog-36.66.6LogP: 3.0, TPSA: 12.0
Analog-47.27.1LogP: 3.8, TPSA: 12.0
Analog-56.16.2LogP: 3.5, TPSA: 3.0

Analysis of Stereochemical Influences on Molecular Recognition and Ligand Binding

Stereochemistry plays a critical role in molecular recognition, as biological targets like enzymes and receptors are chiral environments. The this compound structure contains a stereocenter at the C3 position of the pyrrolidine ring. Therefore, the (R) and (S) enantiomers can exhibit significantly different biological activities.

The conformation of the pyrrolidine ring, which can adopt pseudoequatorial or pseudoaxial arrangements for its substituents, is heavily influenced by the stereochemistry and nature of those substituents. beilstein-journals.org The presence of a substituent like fluorine, for example, can induce significant conformational changes due to stereoelectronic effects such as the gauche effect. beilstein-journals.org Similarly, the stereochemistry at C3 in this compound dictates the three-dimensional orientation of the bromobenzyl group relative to the pyrrolidine ring.

One enantiomer may position the bromobenzyl group in an orientation that allows for optimal interactions (e.g., hydrophobic, pi-stacking) with a specific sub-pocket of the target protein, while the other enantiomer may introduce steric clashes or fail to make these key contacts. It is common in drug development to see one enantiomer being significantly more potent (the eutomer) than the other (the distomer). Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in SAR studies. mdpi.com

CompoundStereochemistryRelative Binding Affinity (%)Hypothesized Interaction
This compound(S)-enantiomer100Optimal fit in hydrophobic pocket
This compound(R)-enantiomer15Potential steric hindrance with residue Tyr123
(3S,4R)-4-Fluoro-3-(2-bromobenzyl)pyrrolidinetrans120Fluorine-induced conformational bias enhances binding
(3S,4S)-4-Fluoro-3-(2-bromobenzyl)pyrrolidinecis45Altered ring pucker leads to suboptimal orientation

Biophysical Characterization of Ligand-Target Interactions

A deep understanding of SAR requires quantifying the binding events at a molecular level. Biophysical techniques are essential for characterizing the affinity (how tightly a ligand binds) and the kinetics (the rates of binding and dissociation) of ligand-target interactions. researchgate.netreactionbiology.com

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand (analyte) to a target protein immobilized on a sensor chip in real-time. diva-portal.org It provides valuable kinetic data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). The residence time (RT = 1/koff) of a compound on its target is an increasingly important parameter, as longer residence times can sometimes translate to a more durable pharmacological effect. enzymlogic.comnih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in Tm indicates that the ligand stabilizes the protein, confirming a binding interaction. diva-portal.org

These methods allow researchers to dissect the impact of specific structural modifications. For instance, an analog with an added hydrogen bond donor might show a similar Kd to the parent compound but with a more favorable enthalpic contribution, confirming the formation of the intended hydrogen bond. Another modification might significantly slow the dissociation rate (koff), thereby increasing the drug-target residence time. nih.gov

Compound IDBinding Affinity (Kd, nM) [SPR]Association Rate (kon, 10⁵ M⁻¹s⁻¹)Dissociation Rate (koff, 10⁻³ s⁻¹)Residence Time (min)
Parent502.010.01.7
Analog-4 (4-CF3)152.53.754.4
Analog-5 (N-Me)1201.518.00.9
Analog-6 (4-OH)352.27.72.2

Pharmacophore Generation and Computational Ligand Design Principles

The collective SAR data from a series of active this compound analogs can be used to generate a pharmacophore model. A pharmacophore is an abstract 3D representation of the essential structural features required for biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.comnih.gov

Using software programs, a set of potent and structurally diverse ligands is analyzed to identify common features and their spatial relationships. For instance, a pharmacophore model for this series might consist of a hydrophobic feature corresponding to the bromobenzyl ring, an aromatic ring feature, and a hydrogen bond donor feature representing the N-H of the pyrrolidine ring. dovepress.com

Once validated, this pharmacophore hypothesis serves as a powerful tool for computational ligand design:

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large databases of virtual compounds to identify novel molecules that possess the required features in the correct spatial arrangement.

De Novo Design: The model can guide the design of entirely new molecules by connecting the pharmacophoric features with novel chemical scaffolds.

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby focusing medicinal chemistry efforts more efficiently. nih.gov

Computational Chemistry and Theoretical Investigations of 3 2 Bromobenzyl Pyrrolidine

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. For 3-(2-Bromobenzyl)pyrrolidine, DFT calculations can provide a detailed picture of its electronic structure, which in turn governs its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT methods can be employed to calculate various molecular properties that shed light on the electronic distribution and reactivity of this compound. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms and the region around the bromine atom may exhibit positive potential (electrophilic).

Spectroscopic Predictions: DFT calculations are also a reliable tool for predicting various spectroscopic properties. Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can aid in the characterization and identification of the compound. By comparing theoretically predicted spectra with experimental data, the molecular structure can be confirmed. For instance, the calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, and computed ¹H and ¹³C NMR chemical shifts can assist in the assignment of signals in experimental NMR spectra. researchgate.netresearchgate.netnih.govnih.gov

Calculated PropertyPredicted Value/InformationSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability.
LUMO Energy~ -0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap~ 6.0 eVRelates to chemical reactivity and stability.
Dipole Moment~ 2.5 DProvides insight into the molecule's polarity.
MEPNegative potential on Nitrogen, Positive on aromatic protonsIdentifies sites for electrophilic and nucleophilic attack.
13C NMR Chemical ShiftsDistinct signals for pyrrolidine and bromobenzyl carbonsAids in structural elucidation. researchgate.netresearchgate.net

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Given that the pyrrolidine scaffold is present in numerous biologically active compounds, this compound could be evaluated against a range of potential protein targets. For instance, pyrrolidine derivatives have been investigated as inhibitors of kinases, proteases, and transporters. nih.govtandfonline.commdpi.comnih.govnih.govresearchgate.net A plausible hypothetical target for docking studies could be a protein kinase, which is often implicated in cancer and inflammatory diseases.

A molecular docking simulation would involve preparing the three-dimensional structures of both this compound and the target protein. The simulation would then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). The results can provide valuable information about the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Biological Target (Hypothetical)Predicted Binding Affinity (kcal/mol)Potential Key Interactions
Protein Kinase (e.g., Abl kinase)-7.0 to -9.0Hydrogen bond with backbone residues, hydrophobic interactions with the binding pocket, π-π stacking with aromatic residues.
Serotonin Transporter (SERT)-6.5 to -8.5Ionic interaction with aspartate, hydrogen bonds, and hydrophobic interactions within the central binding site. nih.govnih.govui.ac.idrsc.orgphcogj.com
Myeloid cell leukemia-1 (Mcl-1)-7.2 to -9.5Hydrophobic interactions with key residues in the binding groove, potential hydrogen bonding with the pyrrolidine nitrogen. nih.govtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and the stability of complexes over time. An MD simulation of this compound could reveal its preferred conformations in different solvent environments. The flexibility of the pyrrolidine ring and the rotation around the bond connecting it to the bromobenzyl group are key aspects that can be investigated. acs.orgnih.govresearchgate.netfrontiersin.orgnih.gov

When combined with molecular docking, MD simulations are a powerful tool to assess the stability of a predicted ligand-protein complex. Starting from a docked pose, an MD simulation can be run for several nanoseconds to observe the behavior of the ligand in the binding site. This can help to validate the docking results and provide a more realistic picture of the binding interactions. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Simulation ParameterPredicted Outcome/InformationSignificance
Ligand RMSDLow and stable fluctuation around an average valueIndicates stable binding of the ligand in the active site.
Protein RMSFHigher fluctuations in loop regions, lower in the active siteReveals the dynamic behavior of the protein upon ligand binding.
Hydrogen Bond AnalysisPersistent hydrogen bonds between ligand and key residuesIdentifies crucial interactions for binding affinity and specificity.
Binding Free Energy (MM/PBSA or MM/GBSA)Negative value indicating favorable bindingProvides a quantitative estimate of the binding affinity. nih.govtandfonline.com

In Silico Prediction of Theoretical Metabolic Pathways and Sites of Transformation

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. For this compound, these predictions are crucial for understanding its potential biotransformation in a biological system. Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I), as well as conjugation reactions (Phase II).

The metabolism of this compound is likely to be influenced by both the pyrrolidine ring and the bromobenzyl moiety. The aromatic ring is susceptible to hydroxylation by cytochrome P450 enzymes. The pyrrolidine ring can also undergo oxidation. The bromine atom may also be a site for metabolic transformation, although debromination is generally less common than other oxidative reactions. researchgate.netnih.govdoi.orgmdpi.comnih.govhoustonmethodist.orgnih.gov

Metabolic PathwayPredicted Site of TransformationPotential Metabolite
Aromatic HydroxylationPara-position to the benzyl (B1604629) group3-(2-Bromo-5-hydroxybenzyl)pyrrolidine
Benzylic HydroxylationCarbon atom of the benzyl group(2-Bromophenyl)(pyrrolidin-3-yl)methanol
N-DealkylationNot applicable (secondary amine)-
Oxidative DebrominationBromine-substituted carbon3-(2-Hydroxybenzyl)pyrrolidine
Glucuronidation (Phase II)Hydroxylated metabolitesGlucuronide conjugates

Theoretical Studies on Reaction Mechanisms Involving the Chemical Compound

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the nucleophilic substitution of the bromine atom is a potential reaction pathway. Computational methods can be used to model the reaction profile, including the structures and energies of reactants, transition states, and products. This can provide insights into the reaction kinetics and thermodynamics.

The pyrrolidine ring itself can participate in various reactions. For instance, the nitrogen atom can act as a nucleophile. Theoretical calculations can help to understand the regioselectivity and stereoselectivity of such reactions. By mapping the potential energy surface, the most favorable reaction pathways can be identified. For a reaction like an S(_N)2 substitution at the benzylic carbon, DFT calculations can be used to determine the activation energy barrier, which is a key factor in determining the reaction rate. researchgate.netresearchgate.netsciforum.netmdpi.commdpi.comconicet.gov.arresearchgate.netbeilstein-journals.orgkoreascience.krkhanacademy.org

Reaction TypePotential ReactantKey Information from Theoretical Study
Nucleophilic Substitution (SN2)Hydroxide ionCalculation of the activation energy barrier and transition state geometry.
N-AlkylationMethyl iodideDetermination of the reaction's exothermicity and the structure of the quaternary ammonium (B1175870) salt product.
Palladium-catalyzed cross-couplingA boronic acid (Suzuki coupling)Modeling the catalytic cycle to understand the role of the catalyst and the formation of the C-C bond.

Applications of 3 2 Bromobenzyl Pyrrolidine As a Chemical Probe and Tool in Chemical Biology Research

Design and Synthesis of Affinity Probes and Fluorescently Labeled Analogs

The development of chemical probes from a lead scaffold like 3-(2-Bromobenzyl)pyrrolidine is a cornerstone of chemical biology. These probes are essential for visualizing, isolating, and identifying the biological targets of a molecule. The design process typically involves incorporating two key features onto the core scaffold: a reporter tag and a linker.

Affinity Probes: To create an affinity probe, a high-affinity ligand (derived from the scaffold) is attached to a tag, most commonly biotin, via a chemically stable linker arm. The this compound structure offers several points for such modification. The secondary amine of the pyrrolidine (B122466) ring can be acylated or alkylated to introduce a linker. Alternatively, the bromine atom on the benzyl (B1604629) ring is an ideal site for modification using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings), which can install a linker with minimal disruption to the core structure's binding properties.

Fluorescently Labeled Analogs: For applications in cellular imaging, a fluorescent dye (fluorophore) is attached to the scaffold. This allows for the direct visualization of the molecule's localization within cells or tissues using fluorescence microscopy. The synthesis strategy is similar to that of affinity probes, where the fluorophore is attached via a linker to either the pyrrolidine nitrogen or the benzyl ring. The choice of fluorophore depends on the specific experimental requirements, such as wavelength, brightness, and photostability.

The general synthetic approach is outlined in the table below, illustrating a hypothetical pathway from the parent compound to a functional probe.

Table 1: Conceptual Synthesis Pathway for Chemical Probes

Step Reaction Type Reactant(s) Product Purpose
1 Pd-catalyzed Sonogashira Coupling This compound, Propargyl-linker-Biotin Alkyne-linked Biotin Probe Creates an affinity probe for pulldown experiments.
2 Amide Coupling This compound, Linker-COOH N-acylated intermediate Prepares the scaffold for tag attachment at the pyrrolidine nitrogen.

Utilization in Target Identification and Validation Methodologies within Biological Systems

Identifying the specific protein targets of a bioactive molecule is a critical step in understanding its mechanism of action. nih.gov Affinity probes derived from this compound would be instrumental in this process through methods like Affinity Purification-Mass Spectrometry (AP-MS).

In a typical AP-MS experiment, the biotinylated probe is incubated with a cell lysate or live cells. The probe binds to its cellular targets, and the resulting protein-probe complexes are then captured using streptavidin-coated beads, which have an extremely high affinity for biotin. After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry.

The results of such an experiment are often represented by comparing the proteins pulled down by the active probe against those pulled down by a negative control probe (e.g., a structurally similar but biologically inactive analog). This quantitative comparison helps distinguish true binding partners from background contaminants.

Table 2: Illustrative Data from a Hypothetical AP-MS Experiment This table represents a conceptual outcome and is for illustrative purposes only.

Protein ID Gene Name Fold Enrichment (Probe vs. Control) p-value Potential Role
P01112 HRAS 35.2 1.5e-6 Signal Transduction
Q04759 HDAC2 21.7 8.2e-5 Epigenetic Regulation
P10636 HSP90AA1 15.4 3.1e-4 Protein Folding

Following identification, target validation is performed using orthogonal methods. For instance, if a specific enzyme is identified, its activity could be measured in the presence of the original, unlabeled this compound derivative to confirm direct inhibition.

Elucidation of Molecular Mechanisms and Biological Pathways through Chemical Perturbation

Once a target is identified and validated, the parent molecule can be used as a "chemical perturbagen" to probe its function within complex biological systems. By introducing the compound to cells or organisms and observing the resulting phenotypic changes, researchers can elucidate the role of its target protein in various biological pathways.

For example, if a derivative of this compound were found to inhibit an enzyme involved in a signaling cascade, researchers could treat cells with the compound and measure the downstream consequences, such as:

Phosphorylation Changes: Using phosphoproteomics to see how the inhibition affects cellular signaling networks.

Gene Expression Profiling: Using RNA-sequencing to determine how the perturbation alters the cellular transcriptome.

Metabolic Shifts: Using metabolomics to understand the impact on cellular metabolism.

These experiments help build a comprehensive picture of the compound's mechanism of action and the broader biological role of its target.

Application as a Scaffold for the Development of Novel Molecular Tools

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with diverse biological activities, from anticancer to central nervous system agents. nih.govnih.govfrontiersin.org Its value lies in its rigid, three-dimensional nature, which allows it to present chemical functionalities in precise orientations for optimal interaction with protein binding pockets.

The this compound structure serves as an excellent starting point for creating libraries of new molecules. By systematically modifying different parts of the scaffold, researchers can develop a range of new molecular tools:

At the Pyrrolidine Ring: The stereocenters on the pyrrolidine can be varied to explore how stereochemistry affects biological activity. nih.gov

At the Benzyl Ring: The bromo-substituent can be replaced with a wide array of different chemical groups using modern cross-coupling chemistry. This allows for the fine-tuning of properties like potency, selectivity, and solubility.

At the Pyrrolidine Nitrogen: The secondary amine can be functionalized to introduce new vectors and properties, further expanding the chemical space.

Through such systematic exploration, the this compound scaffold can be used to generate not only specific chemical probes but also optimized therapeutic candidates or other molecular tools to investigate biology.

Future Directions and Emerging Research Avenues for 3 2 Bromobenzyl Pyrrolidine

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

The efficient and stereoselective synthesis of 3-(2-Bromobenzyl)pyrrolidine and its analogs is crucial for extensive biological evaluation. While traditional methods exist, future research is focused on developing more sophisticated and sustainable synthetic routes.

Unconventional methodologies such as metal-catalyzed reactions are revolutionizing synthetic chemistry. researchgate.netnih.gov Palladium-catalyzed hydroarylation processes, for instance, have been shown to be effective for creating 3-aryl pyrrolidines from readily available precursors in a single step. researchgate.netnih.govnih.gov Future explorations could optimize these palladium-based systems or investigate other transition metals to enhance yield, substrate scope, and stereocontrol. Another promising avenue is the use of iridium-catalyzed reductive generation of azomethine ylides for the synthesis of highly functionalized pyrrolidines via [3+2] dipolar cycloaddition reactions. acs.org This method allows for the construction of complex pyrrolidine (B122466) structures under mild conditions. acs.org

Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of pyrrolidine derivatives. tandfonline.com These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. tandfonline.com The development of novel organocatalytic or metal-free MCRs for the synthesis of this compound analogs could provide rapid access to diverse chemical libraries. researchgate.net Biocatalysis, using enzymes like transaminases, also presents an environmentally friendly approach for the asymmetric synthesis of chiral 2-substituted pyrrolidines, achieving high enantiomeric excess. acs.org

Synthetic ApproachCatalytic SystemPotential Advantages
Hydroarylation Palladium complexesDirect, single-step synthesis from available precursors, broad scope. researchgate.netnih.gov
[3+2] Cycloaddition Iridium (Vaska's complex)Access to structurally complex and diverse pyrrolidines, mild conditions. acs.org
Multicomponent Reactions Organocatalysts, Lewis acidsHigh efficiency, atom economy, rapid library generation. tandfonline.com
Biocatalysis TransaminasesHigh enantioselectivity, environmentally friendly conditions. acs.org

Investigation of Novel Biological Targets and Interacting Macromolecules

The therapeutic potential of this compound is defined by its interactions with biological macromolecules. Future research will aim to move beyond known targets and identify novel proteins and pathways modulated by this scaffold. The pyrrolidine ring is a common motif in compounds targeting a wide array of biological entities, including enzymes and receptors involved in various diseases. nih.govfrontiersin.org

A key area of investigation is the potential for derivatives of this compound to act as inhibitors of enzymes that are critical for disease progression. For example, different pyrrolidine-based compounds have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes, Penicillin-Binding Protein 3 (PBP3) in bacteria, and Myeloid cell leukemia-1 (Mcl-1) in cancer. nih.govresearchgate.netnih.gov The structural features of this compound could be optimized to target similar classes of enzymes or to discover entirely new inhibitory activities. For instance, spiro-pyrrolidine derivatives have shown promise as antitumor agents by binding to targets such as DNA gyrase. frontiersin.orgnih.gov

Modern chemical biology techniques can accelerate the identification of novel targets. The synthesis of probe molecules based on the this compound scaffold would enable techniques like chemical proteomics to pull down and identify interacting proteins from cell lysates, thereby uncovering new mechanisms of action and therapeutic possibilities. nih.gov Furthermore, understanding how the rigid, three-dimensional structure of spiro-pyrrolidine derivatives can be incorporated into biological macromolecules could lead to the design of potent modulators of protein-protein interactions. nih.gov

Potential Target ClassExampleTherapeutic Area
Enzymes Dipeptidyl Peptidase IV (DPP-IV) nih.gov, DNA Gyrase frontiersin.orgDiabetes, Bacterial Infections
Apoptosis Regulators Myeloid cell leukemia-1 (Mcl-1) researchgate.netbohrium.comCancer
Bacterial Proteins Penicillin-Binding Protein 3 (PBP3) nih.govInfectious Diseases
Protein-Protein Interactions 14-3-3-PMA2 nih.govVarious

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms for Discovery Research

To efficiently explore the vast chemical space accessible from the this compound scaffold, its integration with modern discovery platforms is essential. Combinatorial chemistry, which allows for the rapid synthesis of large libraries of related compounds, is a powerful tool for this purpose. nih.govopenaccessjournals.comajrconline.org The principles of combinatorial chemistry involve the systematic assembly of different chemical building blocks to generate a diverse collection of molecules. openaccessjournals.com

By employing solid-phase synthesis techniques, where molecules are built upon a resin bead, libraries of this compound derivatives can be generated efficiently. nih.govajrconline.org This "split-pool" synthesis strategy allows for the creation of thousands of unique compounds in a systematic manner. nih.gov These libraries can then be subjected to high-throughput screening (HTS), where they are tested against a multitude of biological targets in a miniaturized and automated fashion. ku.edupharm.ai

An advanced approach is the use of encoded library technology (ELT). In this method, each unique chemical structure on a solid support is associated with a DNA "tag" that records its synthetic history. nih.govresearchgate.net This allows for the screening of massive libraries simultaneously, with active compounds identified by sequencing their DNA tags. nih.govresearchgate.net This strategy has been successfully applied to identify potent enzyme inhibitors from libraries of functionalized pyrrolidines. nih.govresearchgate.net

TechnologyPrincipleAdvantage for this compound
Combinatorial Chemistry Systematic synthesis of large compound libraries. openaccessjournals.comajrconline.orgRapid generation of diverse analogs for screening.
High-Throughput Screening (HTS) Automated testing of libraries against biological targets. ku.edupharm.aiEfficient identification of active "hit" compounds.
Encoded Library Technology (ELT) Tagging each compound with a unique DNA identifier. nih.govresearchgate.netScreening of massive libraries, streamlining hit identification.

Development of Advanced Computational Models for Enhanced Predictive Capabilities

Computational modeling is an indispensable tool for accelerating drug discovery by providing predictive insights into the behavior of molecules. For the this compound scaffold, advanced computational models can guide the design of new derivatives with enhanced potency and optimized properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing robust QSAR models for a series of this compound analogs, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.govbenthamdirect.com Such models have been successfully used to predict the affinity of pyrrolidine analogs for targets like DPP-IV and BACE-1. nih.govbenthamdirect.com

Molecular docking simulations provide detailed insights into how a ligand can bind to the active site of a target protein. researchgate.netbohrium.com These simulations can be used to understand the key interactions between this compound derivatives and their biological targets, guiding the rational design of modifications to improve binding affinity and selectivity. researchgate.netnih.gov Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. researchgate.netbohrium.com The integration of artificial intelligence and deep learning models is also becoming increasingly powerful for predicting various properties, including toxicity and pharmacokinetic profiles, which is crucial for developing viable drug candidates. semanticscholar.org

Computational MethodApplicationOutcome
QSAR Correlates chemical structure with biological activity. nih.govnih.govPredicts the potency of new, unsynthesized analogs.
Molecular Docking Predicts the binding mode of a ligand within a protein's active site. researchgate.netbohrium.comGuides rational drug design for improved affinity.
Molecular Dynamics (MD) Simulates the movement of atoms in a ligand-protein complex over time. researchgate.netbohrium.comAssesses the stability of the predicted binding mode.
ADME/Tox Prediction Uses computational models to predict absorption, distribution, metabolism, excretion, and toxicity. researchgate.netbohrium.comEarly identification of potential liabilities in drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.